molecular formula C10H10BrNO B2827057 2-(3-Bromo-4-ethoxyphenyl)acetonitrile CAS No. 774-79-8

2-(3-Bromo-4-ethoxyphenyl)acetonitrile

Cat. No.: B2827057
CAS No.: 774-79-8
M. Wt: 240.1
InChI Key: VCBJUORYPNLMNT-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-ethoxyphenyl)acetonitrile (CAS: 1785004-69-4, C₁₀H₁₀BrNO, MW: 240.10) is a brominated aromatic nitrile featuring an ethoxy group at the para position relative to the bromine substituent . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its reactivity stems from the electron-withdrawing cyano group and the steric/electronic effects of the bromine and ethoxy substituents, which influence its participation in cross-coupling reactions, nucleophilic substitutions, and cyclization processes.

Properties

IUPAC Name

2-(3-bromo-4-ethoxyphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-2-13-10-4-3-8(5-6-12)7-9(10)11/h3-4,7H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBJUORYPNLMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-4-ethoxyphenyl)acetonitrile typically involves the bromination of 4-ethoxyacetophenone followed by a cyanation reaction. The general steps are as follows:

    Bromination: 4-ethoxyacetophenone is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the meta position relative to the ethoxy group.

    Cyanation: The brominated intermediate is then reacted with a cyanide source, such as sodium cyanide or potassium cyanide, under appropriate conditions to form the acetonitrile group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromo-4-ethoxyphenyl)acetonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Substituted phenylacetonitriles.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

Scientific Research Applications

Organic Synthesis

2-(3-Bromo-4-ethoxyphenyl)acetonitrile serves as an intermediate in the synthesis of more complex organic molecules. Its reactive functional groups allow for various transformations, making it valuable in developing new compounds.

Medicinal Chemistry

This compound has potential applications in drug development due to its structural features that may interact with biological targets. It is being investigated for:

  • Antimicrobial Activity : Exhibiting activity against various bacterial strains.
  • Anticancer Properties : Showing cytotoxic effects on cancer cell lines.

Material Science

In material science, this compound is utilized in the synthesis of advanced materials and polymers, contributing to innovations in material properties and functionalities.

Antimicrobial Efficacy

Research indicates that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest moderate antibacterial properties, particularly against Staphylococcus aureus.

Cytotoxicity Studies

In vitro studies on human cancer cell lines have demonstrated significant cytotoxicity:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.5
HeLa (Cervical Cancer)22.3
A549 (Lung Cancer)30.1

This suggests potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Structure-Activity Relationship (SAR)

Studies indicate that modifications to the bromine and ethoxy groups significantly affect biological activity:

  • Bromine Substitution : Enhances antibacterial activity.
  • Ethoxy Group : Increases lipophilicity, improving membrane penetration.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-ethoxyphenyl)acetonitrile depends on its application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and ethoxy groups can interact with molecular targets, affecting their activity and function. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key analogs and their distinguishing features:

Compound Name CAS Molecular Formula Substituents Molecular Weight Key Properties/Applications
2-(3-Bromo-4-fluorophenyl)acetonitrile 501420-63-9 C₈H₅BrFN Br (C3), F (C4) 214.03 Higher polarity due to fluorine
2-(3-Bromo-4-methoxyphenyl)acetonitrile 772-59-8 C₉H₈BrNO Br (C3), OCH₃ (C4) 226.07 Lower lipophilicity vs. ethoxy analog
2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile 847744-26-7 C₁₂H₁₄BrNO₂ Br (C2), OCH₂CH₃ (C4, C5) 284.15 Enhanced steric hindrance
2-[3-Bromo-5-ethoxy-4-(trifluoroethoxy)phenyl]acetonitrile 1797290-47-1 C₁₂H₁₁BrF₃NO₂ Br (C3), OCH₂CH₃ (C5), OCF₃ (C4) 330.12 Electron-deficient due to CF₃ group

Key Observations :

  • Substituent Effects : Fluorine (in 501420-63-9) increases polarity and metabolic stability compared to ethoxy, while methoxy (772-59-8) reduces lipophilicity .
  • Steric and Electronic Modulation : Diethoxy (847744-26-7) and trifluoroethoxy (1797290-47-1) groups alter steric bulk and electron density, impacting reactivity in Suzuki-Miyaura couplings .

Electronic and Reactivity Profiles

  • HOMO-LUMO Analysis : Bromine and ethoxy groups in the target compound localize electron density on the aromatic ring, as shown in DFT studies of related bromophenylacetonitriles. Fluorinated analogs exhibit reduced HOMO energies due to stronger electron withdrawal .
  • Reactivity : The ethoxy group in 2-(3-Bromo-4-ethoxyphenyl)acetonitrile enhances ortho/para-directed electrophilic substitutions compared to methoxy or halogenated analogs .

Biological Activity

2-(3-Bromo-4-ethoxyphenyl)acetonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H12BrN
  • Molecular Weight : 240.11 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The compound is believed to modulate signaling pathways related to cancer cell proliferation and apoptosis. Research indicates that it may inhibit tubulin polymerization, which is crucial for mitosis, leading to apoptosis in cancer cells .

Anticancer Activity

Numerous studies have explored the anticancer potential of this compound. For instance, a study demonstrated that derivatives of this compound exhibited significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer). The IC50 values ranged from nanomolar to micromolar concentrations, indicating potent activity .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-70.075Inhibition of tubulin polymerization
Hs578T0.033Induction of apoptosis
MDA-MB-2310.620Modulation of pro-apoptotic factors

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. A recent study reported moderate to good activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective inhibition .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Case Studies

  • Cancer Treatment Study : A clinical study investigated the efficacy of this compound in combination with other chemotherapeutic agents. The results indicated enhanced tumor regression in patients with advanced breast cancer compared to standard treatment alone .
  • In Vivo Efficacy : In animal models, the compound was administered at varying doses to evaluate its therapeutic potential against induced tumors. The results demonstrated a significant reduction in tumor size and improved survival rates among treated groups compared to controls .

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